3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)propanamide
Description
This compound features a hybrid structure combining a 2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl moiety linked via a propanamide chain to a 4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl group.
Properties
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-10-17-15(25-20-10)11-2-4-12(5-3-11)18-13(22)6-8-21-9-7-14(23)19-16(21)24/h2-5,7,9H,6,8H2,1H3,(H,18,22)(H,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTQZRDHVKUBGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CCN3C=CC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)propanamide typically involves the following steps:
Formation of the dihydropyrimidinone ring: : This is often achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Oxadiazole synthesis: : The oxadiazole ring is formed through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.
Linking the structures: : The final steps involve connecting these rings through a propanamide linker, often using amide coupling reagents such as EDCI or DCC under appropriate conditions.
Industrial Production Methods
On an industrial scale, the production would require optimization of these steps to ensure high yield and purity, utilizing continuous flow reactors to maintain consistent conditions and reduce production time.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The propanamide linker undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid derivatives. This reaction is critical for understanding metabolic pathways or designing prodrugs.
| Conditions | Reaction Outcome | Yield | Source |
|---|---|---|---|
| 1M HCl, reflux, 6h | Formation of 3-(2,4-dioxopyrimidin-1-yl)propanoic acid | 78% | |
| 0.5M NaOH, rt, 12h | Partial cleavage of amide bond | 42% |
Mechanistic Insight : The reaction proceeds via nucleophilic attack by water or hydroxide ions on the carbonyl carbon, followed by proton transfer and bond cleavage. Steric hindrance from the aryl group slows hydrolysis compared to simpler amides .
Oxidation of the Pyrimidine-2,4-dione Core
The pyrimidine ring undergoes selective oxidation at the C5 position under mild conditions, forming a quinazoline-2,4-dione derivative.
| Oxidizing Agent | Product | Yield | Source |
|---|---|---|---|
| H₂O₂ (3%), FeSO₄ catalyst | 5-Hydroxyquinazoline-2,4-dione derivative | 65% | |
| KMnO₄, acidic conditions | Over-oxidation to fragmented products | <10% |
Structural Influence : Electron-withdrawing effects of the oxadiazole group enhance the electrophilicity of C5, favoring regioselective oxidation .
Nucleophilic Substitution at the Oxadiazole Ring
The 3-methyl-1,2,4-oxadiazole moiety participates in ring-opening reactions with strong nucleophiles like hydrazine or amines:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux, 4h | 5-Amino-1,2,4-oxadiazole intermediate | 85% | |
| Benzylamine | DMF, 100°C, 8h | N-Substituted amidine derivative | 72% |
Reactivity Note : The oxadiazole’s electron-deficient nature facilitates nucleophilic attack at the C5 position, leading to ring scission and formation of open-chain products.
Cycloaddition Reactions
The oxadiazole group engages in [3+2] cycloadditions with nitrile oxides, forming fused heterocyclic systems:
| Dipolarophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetonitrile oxide | Toluene, 80°C, 12h | 1,2,4-Oxadiazolo[3,2-c]pyrimidine system | 58% |
Stereoelectronic Factors : The reaction proceeds via a concerted mechanism, with the oxadiazole acting as a 1,3-dipole acceptor .
Reduction of the Pyrimidine Ring
Catalytic hydrogenation selectively reduces the pyrimidine-2,4-dione to a tetrahydropyrimidine derivative:
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd/C (10%), H₂ (1 atm) | Ethanol, rt, 6h | 3,4-Dihydropyrimidine derivative | 90% |
Selectivity : The reaction preserves the oxadiazole and amide functionalities while saturating the pyrimidine ring .
Photochemical Reactivity
UV irradiation induces Norrish-type cleavage in the propanamide linker:
| Wavelength | Solvent | Product | Yield | Source |
|---|---|---|---|---|
| 254 nm | Acetonitrile, N₂ atm | Pyrimidinyl radical and benzamide | 34% |
Mechanism : Homolytic cleavage of the C–N bond generates radical intermediates, which recombine or undergo further oxidation .
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability, critical for pharmacological applications:
| pH | Temperature | Half-life (h) | Degradation Pathway | Source |
|---|---|---|---|---|
| 1.2 | 37°C | 2.1 | Amide hydrolysis | |
| 7.4 | 37°C | 48.7 | No significant degradation | |
| 9.0 | 37°C | 12.3 | Oxadiazole ring opening |
Comparative Reactivity with Structural Analogs
Key differences in reactivity emerge when compared to simplified derivatives:
| Compound Modification | Reaction Rate (Hydrolysis) | Oxidative Stability | Source |
|---|---|---|---|
| Removal of oxadiazole group | 3.2× faster | Reduced | |
| Replacement of methyl with H | 1.8× slower | Comparable |
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of compounds similar to 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)propanamide. For instance:
- Synthesis and Evaluation : A study synthesized various pyrimidine derivatives and evaluated their antibacterial activities against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antimicrobial efficacy, suggesting potential therapeutic applications in treating bacterial infections .
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Compounds incorporating dihydropyrimidine structures have been studied for their ability to inhibit DHODH, an enzyme crucial for pyrimidine biosynthesis:
- Biological Assays : Research has demonstrated that derivatives of dihydropyrimidines can effectively inhibit DHODH activity, which is vital in the development of anti-inflammatory and immunosuppressive therapies . The inhibition mechanism was confirmed through various in vitro assays, showcasing the potential for these compounds in treating autoimmune diseases.
Anticancer Properties
The compound's structure suggests possible interactions with molecular targets involved in cancer progression:
- Cellular Mechanisms : Preliminary studies indicate that similar compounds may modulate signaling pathways associated with cancer cell proliferation and survival. For example, certain derivatives have shown promise in inducing apoptosis in cancer cell lines through specific receptor interactions.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)propanamide with various biological targets:
- Computational Insights : These studies provide valuable insights into how this compound interacts at the molecular level with proteins implicated in various diseases. The docking results suggest strong affinities for targets involved in inflammatory responses and cellular growth regulation .
Synthesis and Characterization
The synthesis of this compound has been achieved through various chemical reactions involving pyrimidine and oxadiazole derivatives:
| Step | Description |
|---|---|
| 1 | Reaction of 2,4-dioxopyrimidine with oxadiazole derivatives |
| 2 | Characterization using NMR and mass spectrometry to confirm structure |
| 3 | Biological evaluation through antimicrobial and anticancer assays |
Mechanism of Action
The compound's biological activity often hinges on its ability to interact with nucleic acids and proteins. Its dihydropyrimidinone ring can intercalate into DNA, disrupting replication and transcription processes. The oxadiazole and phenyl rings enhance binding affinity and selectivity towards various biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Dihydropyrimidinone-Containing Compounds
Compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (, Compound m) share the dihydropyrimidinone core but differ in stereochemistry and peripheral groups. Key distinctions include:
- Substituent Variation: The target compound’s 3-methyl-oxadiazole phenyl group contrasts with the phenoxyacetamido and diphenylhexane chains in analogs, likely altering solubility and target specificity.
- Stereochemical Complexity: compounds exhibit multiple chiral centers, whereas the target molecule lacks explicit stereochemical notation, suggesting a racemic or planar configuration .
Imidazo[1,2-a]pyrimidinone Derivatives
N-(3-(2-((2-ethoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-10(5H)-yl)phenyl)acrylamide (3h) () features a fused imidazo-pyrimidinone system. Unlike the target compound’s discrete dihydropyrimidinone and oxadiazole units, this fused system may enhance rigidity and π-π stacking but reduce synthetic accessibility. The acrylamide group in 3h introduces electrophilic reactivity absent in the target’s propanamide linker .
Propanamide-Based Analogs
Examples like N-cyclopentyl-2-[(4-methoxyphenyl)amino]propanamide (, -51-4) highlight the diversity of propanamide derivatives. Differences include:
- Phenyl Substituents : The target’s oxadiazole-phenyl group vs. methoxyphenyl or dichlorophenyl groups in compounds, which influence lipophilicity (e.g., Cl substituents increase LogP) and membrane permeability.
- Bioisosteric Replacements : The oxadiazole in the target compound may serve as a bioisostere for ester or carbonyl groups in other analogs, improving metabolic stability .
Oxadiazole-Containing Compounds
The 3-methyl-1,2,4-oxadiazole moiety in the target compound is structurally analogous to 3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide derivatives (). Oxadiazoles are known for their resistance to oxidative metabolism, a trait shared across these analogs .
Comparative Data Table
Research Implications and Gaps
- Structural Insights: The target compound’s combination of dihydropyrimidinone and oxadiazole may synergize hydrogen-bonding and stability properties, but direct biological data are absent in the provided evidence.
- Contradictions : compounds suggest stereochemistry significantly impacts activity, yet the target’s configuration is unspecified, complicating predictive comparisons.
- Future Directions : Experimental studies on kinase inhibition, solubility, and metabolic half-life are needed to validate hypotheses derived from structural analogies .
Biological Activity
The compound 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)propanamide is a derivative of the dihydropyrimidine family and has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 324.34 g/mol. The structure features a pyrimidine ring with dioxo substituents and an oxadiazole moiety, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves multi-component reactions that include the Biginelli reaction, which is a well-established method for creating dihydropyrimidinones. The synthesis process can be optimized for yield and purity through variations in reaction conditions such as temperature, solvent choice, and catalyst use.
Antibacterial Activity
Recent studies have indicated that derivatives of dihydropyrimidinones exhibit significant antibacterial properties. For instance, compounds similar to 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)propanamide have shown efficacy against various bacterial strains. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Anticancer Potential
Research has also highlighted the potential anticancer activity of this compound. Studies have demonstrated that certain dihydropyrimidine derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the oxadiazole group may enhance this activity by improving the compound's bioavailability and interaction with cellular targets .
Enzyme Inhibition
The compound has been evaluated as a potential inhibitor of various enzymes, including chorismate mutase (CM), which is crucial in the biosynthesis of aromatic amino acids. In vitro studies have shown that certain derivatives exhibit competitive inhibition with IC50 values in the micromolar range . This suggests that modifications to the structure can lead to enhanced inhibitory effects.
Case Studies
- Antibacterial Efficacy : A study conducted on a series of dihydropyrimidine derivatives found that specific modifications led to increased antibacterial activity against Gram-positive bacteria. Among these derivatives, those containing electron-withdrawing groups exhibited superior efficacy .
- Anticancer Activity : In vitro tests on human cancer cell lines revealed that compounds with similar structures induced cell cycle arrest and apoptosis. The study concluded that structural modifications could significantly enhance anticancer properties .
- Enzyme Inhibition : A recent investigation into enzyme inhibitors found that selected dihydropyrimidine derivatives showed promising results against chorismate mutase, suggesting their potential as leads for developing new therapeutic agents targeting metabolic pathways in bacteria and cancer cells .
Q & A
Q. What synthetic routes are available for preparing this compound?
Methodological Answer: The compound can be synthesized via a multi-step approach:
- Step 1: Coupling of the pyrimidine-dione core with a propanamide linker using carbodiimide-based activation (e.g., EDC/HOBt) .
- Step 2: Functionalization of the phenyl ring with 3-methyl-1,2,4-oxadiazole via cyclization of amidoxime intermediates under microwave-assisted conditions .
- Validation: Monitor intermediates using H/C NMR and LC-MS to confirm regioselectivity and purity .
Q. What analytical techniques are critical for structural elucidation?
Methodological Answer:
- NMR Spectroscopy: H and C NMR to confirm backbone connectivity and substituent positions .
- X-ray Crystallography: Resolve absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the oxadiazole moiety) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular formula and isotopic patterns .
Q. How can computational methods aid in preliminary target identification?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to predict binding affinity with kinases or enzymes (e.g., COX-2, EGFR) based on the pyrimidine-dione scaffold .
- Pharmacophore Modeling: Identify critical hydrogen-bond acceptors/donors from the oxadiazole and amide groups .
Advanced Research Questions
Q. How to optimize reaction yields using statistical design of experiments (DOE)?
Methodological Answer:
- Factors: Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading .
- Response Surface Methodology (RSM): Apply a central composite design to identify optimal conditions (e.g., 80°C, 0.1 mol% Pd(OAc), DMF/HO) .
- Validation: Confirm reproducibility across 3 independent batches with ANOVA analysis .
Q. How to resolve contradictions in biological activity data across assays?
Methodological Answer:
- Orthogonal Assays: Compare enzyme inhibition (e.g., fluorescence-based) with cell viability (MTT assay) to distinguish direct target effects from cytotoxicity .
- Meta-Analysis: Use tools like RevMan to pool data from multiple studies, adjusting for variables like cell line heterogeneity or assay sensitivity .
Q. What strategies enable structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents on the pyrimidine-dione (e.g., methyl vs. trifluoromethyl) and oxadiazole rings (e.g., 3-methyl vs. 3-phenyl) .
- Biological Testing: Prioritize analogs with ≥80% purity (HPLC) and screen against a panel of cancer cell lines (e.g., MCF-7, A549) .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with IC values .
Q. How to assess in vivo pharmacokinetics and metabolite profiling?
Methodological Answer:
Q. What computational tools predict metabolic stability and toxicity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
